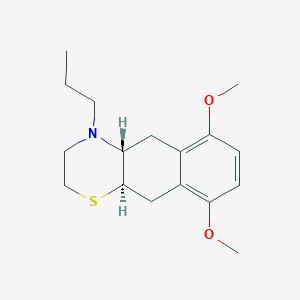
DPHNT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,9-Dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine is a complex organic compound with the molecular formula C17H25NO2S and a molecular weight of 307.5 g/mol This compound is characterized by its unique naphthothiazine structure, which includes methoxy and propyl substituents
Méthodes De Préparation
The synthesis of 6,9-Dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine involves several steps, typically starting with the preparation of the naphthothiazine core. This can be achieved through a series of condensation reactions involving appropriate starting materials. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to improve yield and purity .
Analyse Des Réactions Chimiques
6,9-Dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy and propyl groups can undergo substitution reactions, often facilitated by nucleophiles or electrophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.
Applications De Recherche Scientifique
6,9-Dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of substituents on chemical reactivity.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules
Mécanisme D'action
The mechanism of action of 6,9-Dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
6,9-Dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine can be compared with other naphthothiazine derivatives. Similar compounds include:
- 6,9-Dimethoxy-4-methyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine
- 6,9-Dimethoxy-4-ethyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine These compounds share a similar core structure but differ in the substituents attached to the naphthothiazine ring. The uniqueness of 6,9-Dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine lies in its specific substituents, which can influence its chemical reactivity and biological activity .
Propriétés
Numéro CAS |
116584-95-3 |
|---|---|
Formule moléculaire |
C17H25NO2S |
Poids moléculaire |
307.5 g/mol |
Nom IUPAC |
(4aR,10aR)-6,9-dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydrobenzo[g][1,4]benzothiazine |
InChI |
InChI=1S/C17H25NO2S/c1-4-7-18-8-9-21-17-11-13-12(10-14(17)18)15(19-2)5-6-16(13)20-3/h5-6,14,17H,4,7-11H2,1-3H3/t14-,17-/m1/s1 |
Clé InChI |
YJSMLLBRHQBUOD-RHSMWYFYSA-N |
SMILES |
CCCN1CCSC2C1CC3=C(C=CC(=C3C2)OC)OC |
SMILES isomérique |
CCCN1CCS[C@H]2[C@H]1CC3=C(C=CC(=C3C2)OC)OC |
SMILES canonique |
CCCN1CCSC2C1CC3=C(C=CC(=C3C2)OC)OC |
Key on ui other cas no. |
116584-95-3 |
Synonymes |
6,9-dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine DPHNT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















